2(S)‑Methyl Configuration Is Essential for CCR5 Receptor Affinity, Differentiating from the (2R)‑Methyl Enantiomer
In a systematic structure–activity relationship study of piperidine–piperazine CCR5 antagonists, the 2(S)‑methyl piperazine moiety was demonstrated to be essential for CCR5 binding affinity . Compounds bearing the 2(S)‑methyl configuration exhibited potent activity in both the CCR5–RANTES binding assay and antiviral assays, whereas the (2R)‑methyl epimers were significantly less active . This finding directly implies that the (2S,5S) diastereomer of the target compound is the stereochemically competent precursor for CCR5 antagonist programs.
| Evidence Dimension | CCR5 binding affinity and antiviral activity |
|---|---|
| Target Compound Data | 2(S)-methyl piperazine scaffold; active in CCR5–RANTES binding assay and HIV-1 antiviral assay (no quantitative IC₅₀ reported for the target protected intermediate itself) |
| Comparator Or Baseline | 2(R)-methyl piperazine scaffold (enantiomer); inactive or markedly reduced activity |
| Quantified Difference | Qualitative: 2(S)-methyl essential for CCR5 affinity; 2(R)-methyl yields inactive compounds |
| Conditions | CCR5–RANTES binding assay and HIV-1 in vitro antiviral assays (Tagat et al., 2001) |
Why This Matters
The (2S,5S) stereochemistry of the target compound aligns with the pharmacophoric requirement of the 2(S)-methyl group for CCR5 affinity, making it the only stereochemically competent precursor for synthesizing active CCR5 antagonists; procurement of the (2R,5R) enantiomer or racemic mixture will yield inactive or poorly active intermediates.
- [1] Tagat, J. R., McCombie, S. W., Steensma, R. W., Lin, S., Nazareno, D. V., Baroudy, B., Vantuno, N., Xu, S., & Liu, J. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. I: 2(S)-methyl piperazine as a key pharmacophore element. Bioorganic & Medicinal Chemistry Letters, 11(16), 2143–2146. View Source
